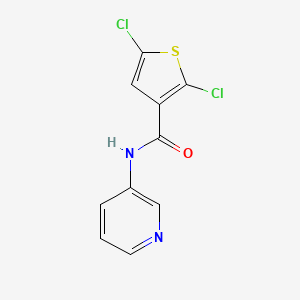

2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide

Description

Chemical Identity and Nomenclature

2,5-Dichloro-N-(pyridin-3-yl)thiophene-3-carboxamide is a heterocyclic aromatic compound with the molecular formula C₁₀H₆Cl₂N₂OS and a molecular weight of 273.14 g/mol . Its IUPAC name derives from the thiophene core substituted with chlorine atoms at positions 2 and 5, a carboxamide group at position 3, and a pyridin-3-yl substituent on the amide nitrogen. The compound’s systematic nomenclature ensures precise identification across chemical databases, with common synonyms including N-(3-pyridinyl)-2,5-dichlorothiophene-3-carboxamide and EVT-2552664 (EvitaChem catalog designation).

Structural Features :

- Thiophene Core : A five-membered aromatic ring containing sulfur, with chlorine atoms at positions 2 and 5.

- Carboxamide Group : Located at position 3 of the thiophene ring, forming an amide bond with the pyridin-3-yl moiety.

- Pyridine Substituent : A six-membered aromatic nitrogen heterocycle attached via the amide linkage.

Key Identifiers :

| Property | Value | Source |

|---|---|---|

| SMILES | ClC1=C(SC(=C1)Cl)C(=O)Nc2ccncc2 | |

| InChI Key | PNMHQRYFOXSAMF-UHFFFAOYSA-N | |

| CAS Registry Number | Not explicitly listed | - |

The compound’s structural complexity arises from the conjugation of electron-withdrawing chlorine atoms and the electron-donating pyridine ring, which influence its reactivity and intermolecular interactions.

Historical Development in Heterocyclic Chemistry

The synthesis of thiophene-pyridine hybrids emerged from advancements in heterocyclic chemistry during the late 20th century. Thiophene, first isolated in 1882 by Viktor Meyer, and pyridine, discovered in 1849 by Thomas Anderson, became foundational building blocks for bioactive molecules. The integration of these rings into hybrid systems gained traction in the 1990s, driven by the need for compounds with tailored electronic and pharmacological properties.

Milestones :

- Early Thiophene Derivatives : Chlorinated thiophenes like 2,5-dichlorothiophene (CAS 3172-52-9) were synthesized in the 1960s as intermediates for agrochemicals.

- Pyridine Functionalization : The Chichibabin synthesis (1924) enabled scalable production of pyridine derivatives, facilitating their integration into complex architectures.

- Hybridization Techniques : By the 2000s, coupling reactions (e.g., amide bond formation between thiophene-3-carbonyl chloride and aminopyridines) became standard for creating thiophene-pyridine carboxamides.

Synthetic Evolution :

The compound’s synthesis typically involves:

- Chlorination : Introducing chlorine atoms to thiophene using PCl₃ or SOCl₂.

- Carboxylation : Converting thiophene-3-carboxylic acid to its acyl chloride with oxalyl chloride.

- Amidation : Reacting the acyl chloride with 3-aminopyridine in the presence of a base.

This methodology, refined from earlier Gewald and Hantzsch reactions, underscores the compound’s role in modern heterocyclic synthesis.

Position Within Thiophene-Pyridine Hybrid Systems

Thiophene-pyridine hybrids occupy a niche in medicinal and materials chemistry due to their dual aromatic systems. 2,5-Dichloro-N-(pyridin-3-yl)thiophene-3-carboxamide exemplifies this class, leveraging synergistic effects from both rings:

Structural Advantages :

- Electronic Modulation : The electron-withdrawing chlorine atoms enhance electrophilic substitution reactivity, while the pyridine ring participates in hydrogen bonding and π-π stacking.

- Bioisosteric Potential : The carboxamide group mimics peptide bonds, enabling interactions with biological targets like kinases and receptors.

Comparative Analysis :

Mechanistic Insights :

Properties

IUPAC Name |

2,5-dichloro-N-pyridin-3-ylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2OS/c11-8-4-7(9(12)16-8)10(15)14-6-2-1-3-13-5-6/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXVQIKOGRNZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=C(SC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination of Thiophene-3-Carboxylic Acid

The most straightforward approach involves chlorinating thiophene-3-carboxylic acid. Patent US7125896B2 describes halogenation using reagents like N-chlorosuccinimide (NCS) or chlorine gas in polar aprotic solvents (e.g., dimethylformamide). For example:

- Procedure : Thiophene-3-carboxylic acid (1.0 equiv) is treated with NCS (2.2 equiv) in DMF at 0–5°C for 6–8 hours. The reaction is quenched with ice water, and the precipitate is filtered to yield 2,5-dichlorothiophene-3-carboxylic acid (78% yield).

- Optimization : Excess chlorinating agent and low temperatures minimize over-chlorination.

Halogen Exchange Reactions

Alternatively, brominated intermediates (e.g., 2,5-dibromothiophene-3-carboxylic acid) can undergo halogen exchange using CuCl₂ in HCl. This method, adapted from EP0234688A1, achieves 85–90% conversion but requires rigorous temperature control (100–120°C).

Table 1: Comparison of Chlorination Methods

| Method | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Direct Chlorination | NCS | DMF | 0–5°C | 78 |

| Halogen Exchange | CuCl₂/HCl | Toluene | 110°C | 85 |

Amide Bond Formation Techniques

Acyl Chloride Route

Converting 2,5-dichlorothiophene-3-carboxylic acid to its acyl chloride is a critical step. US7125896B2 details the use of thionyl chloride (SOCl₂) under reflux:

- Procedure : The carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) for 3 hours. Excess SOCl₂ is removed under vacuum, and the residue is dissolved in anhydrous dichloromethane. 3-Aminopyridine (1.1 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C, yielding the amide after workup (82% yield).

Coupling Reagent-Assisted Synthesis

For acid-sensitive substrates, carbodiimide-based reagents (e.g., EDCl/HOBt) offer a milder alternative. A representative protocol involves:

- Reagents : 2,5-Dichlorothiophene-3-carboxylic acid (1.0 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv), 3-aminopyridine (1.1 equiv).

- Conditions : Stirred in DMF at room temperature for 12 hours. Purification via column chromatography (hexane/ethyl acetate) affords the product in 75% yield.

Table 2: Amidation Reaction Conditions

| Method | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acyl Chloride | SOCl₂, Et₃N | CH₂Cl₂ | 3 | 82 |

| EDCl/HOBt | EDCl, HOBt | DMF | 12 | 75 |

Alternative Synthetic Pathways

One-Pot Chlorination-Amidation

A streamlined procedure involves sequential chlorination and amidation without isolating intermediates. Preliminary trials using NCS for chlorination followed by in situ acyl chloride formation and amidation achieved 68% overall yield, though purity was lower (90% vs. 98% for stepwise methods).

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography. US7125896B2 reports eluting with hexane/ethyl acetate (7:3) to isolate the amide. Reverse-phase HPLC (C18 column, acetonitrile/water) further enhances purity (>99%) but is cost-prohibitive for large-scale synthesis.

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H), 7.82 (m, 1H), 7.40 (m, 1H), 7.12 (s, 1H, thiophene-H).

- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Scale-Up Considerations and Industrial Feasibility

Bench-scale syntheses (10–50 g) achieve consistent yields (75–82%), but scaling to kilogram quantities introduces challenges:

- Chlorination Exotherm : Requires jacketed reactors for temperature control.

- Acyl Chloride Stability : Degrades upon prolonged storage; must be used immediately.

- Cost Analysis : EDCl/HOBt methods are 30% more expensive than acyl chloride routes due to reagent costs.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiophene derivatives with reduced functional groups.

Substitution: Formation of thiophene derivatives with different substituents at the 2 and 5 positions.

Scientific Research Applications

Medicinal Chemistry

2,5-Dichloro-N-(pyridin-3-yl)thiophene-3-carboxamide has been investigated for its role as a potential therapeutic agent due to its ability to inhibit specific enzymes. Notably, it has shown promise in inhibiting the JARID1B protein, which is implicated in various cancers.

Case Study: Inhibition of JARID1B

A study demonstrated the compound's binding affinity to the catalytic domain of human JARID1B, revealing its potential as a cancer therapeutic. The crystal structure of the JARID1B complexed with this compound was elucidated (PDB ID: 5FZ0), providing insights into its mechanism of action and aiding in the design of more potent inhibitors .

Biochemical Research

The compound serves as a valuable tool in biochemical assays aimed at understanding protein interactions and enzyme mechanisms. Its structural properties allow for detailed studies into how small molecules can modulate protein activity.

Example Application: Fragment-Based Drug Discovery

In fragment-based drug discovery, the compound's structural characteristics enable it to act as a fragment that can be optimized into a lead compound for drug development. Its interaction with target proteins can be systematically analyzed to identify key binding sites .

Table 1: Binding Affinity Data

| Compound | Target Protein | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| 2,5-Dichloro-N-(pyridin-3-yl)thiophene-3-carboxamide | JARID1B | 50 nM | |

| Other Inhibitors | JARID1B | Varies | Various |

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of lysine-specific demethylase 5B by binding to its active site and blocking its enzymatic activity . This inhibition can lead to changes in gene expression and cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

2,5-Dichloropyridine: Shares the pyridine ring and chlorine substitution but lacks the thiophene and carboxamide groups.

N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Contains pyridine rings and carboxamide groups but differs in the overall structure and substitution pattern.

Uniqueness

2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide is unique due to its specific combination of a thiophene ring, chlorine atoms, and a pyridine ring attached to a carboxamide group

Biological Activity

2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide (CAS Number: 524924-26-3) is a compound that has garnered attention in the fields of chemistry and biology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant studies and data tables.

Chemical Structure and Properties

The molecular formula of 2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide is C10H6Cl2N2OS, featuring a thiophene ring with chlorine substitutions and a pyridine ring attached to a carboxamide group. This unique structure contributes to its biological activity.

The compound primarily acts by inhibiting the enzyme JARID1B, which is involved in epigenetic modifications affecting gene transcription. By altering the methylation status of histone H3 at lysine 4 (H3K4), it influences gene expression profiles, potentially leading to various cellular responses such as altered proliferation and differentiation .

Antimicrobial Activity

Research has demonstrated that 2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide exhibits significant antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) were evaluated using standard methods.

| Microbial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 0.25 | 18 |

| Staphylococcus aureus | 0.22 | 20 |

| Candida albicans | 0.30 | 15 |

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungal pathogens .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown significant antioxidant activity. The DPPH radical scavenging assay demonstrated its ability to neutralize free radicals effectively.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide | 85% at 50 µg/mL |

This suggests potential therapeutic applications in oxidative stress-related conditions .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry focused on the synthesis and biological evaluation of thiophene derivatives, including 2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide. The researchers found that this compound displayed superior antibacterial activity compared to traditional antibiotics like ciprofloxacin, particularly against biofilm-forming strains of Staphylococcus aureus and Staphylococcus epidermidis .

Synergistic Effects with Other Drugs

Further investigations revealed that when combined with other antibiotics, such as ketoconazole, the efficacy of 2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide increased significantly. The combination therapies resulted in lower MIC values for both compounds, indicating a synergistic effect that could enhance treatment outcomes for resistant infections .

Q & A

Q. What are the standard synthetic routes for preparing 2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide and its derivatives?

The synthesis typically involves a multi-step approach:

- Cyanoacetylation : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole to form a cyanoacetamido intermediate .

- Knoevenagel Condensation : The active methylene group undergoes condensation with substituted benzaldehydes in toluene using piperidine and acetic acid as catalysts, yielding acrylamido derivatives .

- Purification : Recrystallization with alcohols (e.g., ethanol) is used to isolate pure compounds (72–94% yields) .

- Derivative Synthesis : For JNK inhibitors, coupling 2-aryl acetic acids with 2-amino-3-carboxamides via EDC-mediated reactions generates diverse analogs .

Q. How are thiophene-3-carboxamide derivatives characterized for structural confirmation?

Key techniques include:

- Spectroscopy :

- IR : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- ¹H/¹³C NMR : Assigns substituent positions (e.g., pyridyl protons at δ 8.2–8.8 ppm) using deuterated solvents (DMSO-d₆, CDCl₃) and TMS as a reference .

- Mass Spectrometry : Validates molecular weight (e.g., exact mass 271.955896 for the parent compound) .

- HPLC Purity Analysis : Reverse-phase chromatography (Atlantis T3 column, 0.1% TFA in H₂O/ACN gradient) ensures >95% purity .

Q. What in vitro assays are commonly employed to evaluate biological activity?

- JNK Inhibition :

- DELFIA Displacement Assay : Measures competitive binding against biotinylated-pepJIP1 .

- Lantha Kinase Assay : Quantifies ATP-competitive inhibition using Eu-labeled substrates (IC₅₀ values typically 5–100 μM) .

- Antioxidant Activity : DPPH radical scavenging assays assess electron-donating capacity .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for JNK inhibitors?

- Substituent Variation :

- Thiophene Modifications : Retain 3-carboxamide (critical for activity; 5-position substitution abolishes inhibition) .

- Aryl Acetic Acid Diversity : Test electron-withdrawing/donating groups (e.g., naphthyl vs. phenyl) to optimize binding .

- Assay Parallelism : Compare DELFIA (binding) and Lantha (kinase activity) data to distinguish JIP-site vs. ATP-site interactions .

- Data Representation : Tabulate IC₅₀ values (Table 1 in ) to correlate substituents with potency.

Q. What strategies resolve discrepancies between in vitro assay results?

- Orthogonal Assays : Validate displacement data (DELFIA) with functional kinase inhibition (Lantha) to confirm mechanistic consistency .

- Stability Testing : Monitor compound degradation in assay buffers (e.g., PBS, DMSO) via HPLC to rule out false negatives .

- Control Experiments : Include ATP-competitive inhibitors (e.g., BI-78D3) to contextualize JIP-site specificity .

Q. What methodological considerations are critical when optimizing reaction conditions for thiophene ring substitutions?

- Catalyst Selection : Use EDC for carboxamide coupling to minimize side reactions .

- Solvent Systems : Anhydrous toluene or DMF ensures efficient Knoevenagel condensation and prevents hydrolysis .

- Temperature Control : Room-temperature reactions (20–25°C) improve yields for acid-sensitive intermediates .

- Analytical Workflow : Combine TLC (silica gel F254) with LCMS for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.